molecular formula C11H14N2O3 B6975703 3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate

3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B6975703
M. Wt: 222.24 g/mol
InChI Key: NMQYNNKNIUWJTM-UHFFFAOYSA-N
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Description

3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Properties

IUPAC Name

3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8-10(6-9(7-12)13-8)11(14)16-5-3-4-15-2/h6,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQYNNKNIUWJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C#N)C(=O)OCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, Hantzsch synthesis, or Knorr synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The cyano, methoxypropyl, and methyl groups are introduced through substitution reactions. Common reagents used include alkyl halides, nitriles, and methoxypropylating agents.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using alcohols and carboxylic acids in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the substituents are oxidized to form various products.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrrole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing methods.

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while reduction can produce pyrrole-2-carboxamides.

Scientific Research Applications

3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-2-methyl-9H-carbazole: A compound with a similar methoxy and methyl substitution pattern but a different core structure.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

3-methoxypropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and the pyrrole core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

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